4-甲氧基喹啉

描述

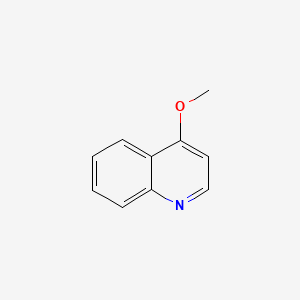

4-Methoxyquinoline is an organic compound with the chemical formula C10H9NO . It is a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The molecular weight of 4-Methoxyquinoline is 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 .Chemical Reactions Analysis

Quinolines undergo nucleophilic and electrophilic substitution reactions . They can be prepared from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Physical And Chemical Properties Analysis

4-Methoxyquinoline has a molecular weight of 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 . More detailed physical and chemical properties such as phase change data, mass spectrum, and gas chromatography data are available from NIST .科学研究应用

合成和化学性质

- 衍生物的合成:通过各种化学反应合成了4-甲氧基喹啉衍生物,例如4-氯-8-甲氧基喹啉。通常使用核磁共振和质谱技术对这些衍生物进行表征,以确认其结构 (Jiang Jia-mei, 2010)。

生物和医学研究

- 抗增殖活性:对5-氨基-6-甲氧基喹啉衍生物的研究显示其对各种癌细胞系具有显著的抗增殖活性。这些化合物已被研究其作为微管聚合抑制剂的潜力 (Hsueh-Yun Lee et al., 2011)。

- 化学传感器应用:附加二氮杂-18-冠-6的5-氯-8-甲氧基喹啉已被表征为镉的化学传感器,显示出在测量废水和食品中Cd2+浓度方面的潜力 (L. Prodi et al., 2001)。

- 抗微生物和抗真菌性能:新型化合物4-氯-8-甲氧基喹啉-2(1H)-酮已被合成并评估其对细菌和真菌菌株的抗微生物活性。它显示出作为有效抗微生物剂的有希望的结果 (S. Murugavel等,2017)。

环境和分析应用

- 荧光研究:对6-甲氧基喹啉的吸收和荧光光谱进行了研究,有助于我们了解其光物理性质。这项研究有助于理解这类化合物在不同介质中的荧光行为 (S. Schulman et al., 1974)。

药物开发和药理学

- 凋亡诱导和抗癌性能:N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,4-甲氧基喹啉的衍生物,已被确认为一种有效的凋亡诱导剂和抗癌剂。它在乳腺癌和其他小鼠异种移植模型中显示出高效 (N. Sirisoma et al., 2009)。

先进材料和传感器

- 材料科学合成:对4-溴代和4-碘代甲氧基喹啉的合成研究为新材料的开发提供了关键构建模块,特别是在抗生素领域 (T. Flagstad et al., 2014)。

安全和危害

未来方向

Quinoline and its derivatives have found applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

属性

IUPAC Name |

4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCJCUERNMVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334791 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyquinoline | |

CAS RN |

607-31-8 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

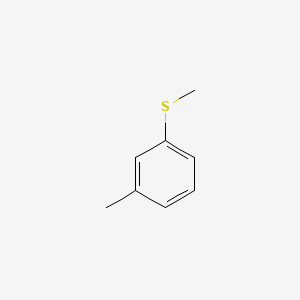

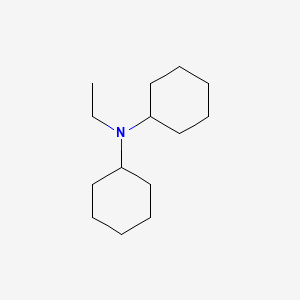

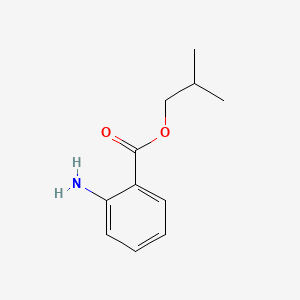

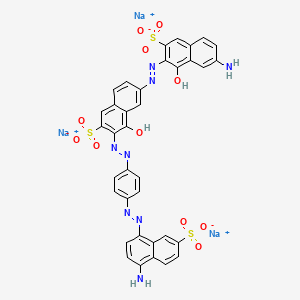

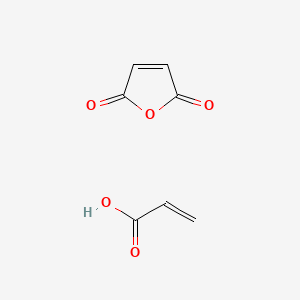

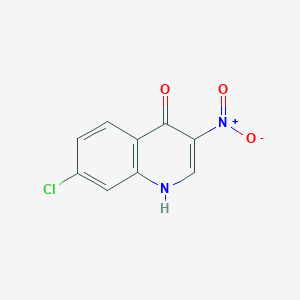

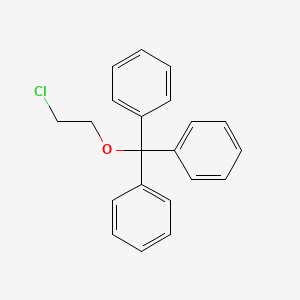

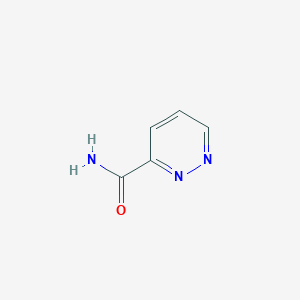

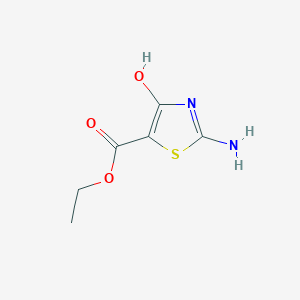

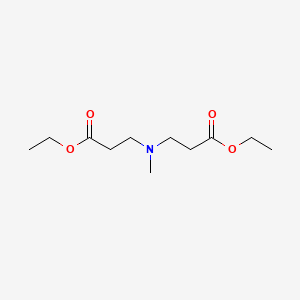

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

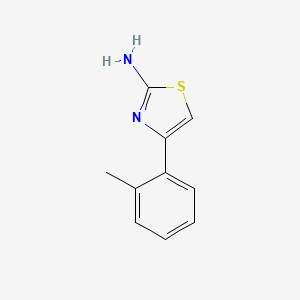

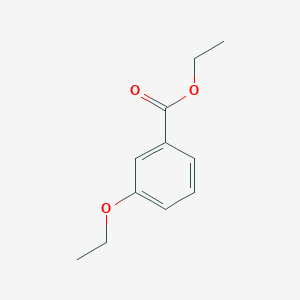

Feasible Synthetic Routes

Q & A

Q1: How can 4-methoxyquinoline be synthesized from quinoline derivatives?

A1: Several synthetic routes have been reported for the preparation of 4-methoxyquinoline. * One method involves the acid-catalyzed condensation of 3-oxoalkanoic acid esters with aniline to yield 2-alkyl-4-quinolones. Subsequent treatment with methyl iodide then affords the desired 2-alkyl-4-methoxyquinolines [, ]. * Another approach utilizes the quinoline Reissert compound, which can be converted to 1-benzoyl-3-bromo-2-cyano-1,2,3,4-tetrahydro-4-methoxyquinoline through treatment with bromine and sodium carbonate in methanol. Hydrolysis of this intermediate with aqueous sodium hydroxide then provides 4-methoxyquinoline [].* Iodine-methanol mediated oxidation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones has also been demonstrated as an efficient method for synthesizing 2-aryl-4-methoxyquinoline derivatives [, ].

Q2: How does the 4-methoxy group influence the reactivity of the quinoline ring?

A2: The 4-methoxy group, being an electron-donating substituent, increases the electron density of the quinoline ring, particularly at the 2- and 4- positions. This enhanced electron density can influence the reactivity of the molecule in various reactions, such as electrophilic aromatic substitution and nucleophilic addition.

Q3: Are there any reported reactions involving the cleavage of the methoxy group in 4-methoxyquinoline?

A5: Yes, certain reactions can lead to the cleavage of the methoxy group in 4-methoxyquinoline. For instance, demethylation of 2,3-diaryl-4-methoxyquinolines using boron tribromide (BBr3) results in the formation of the corresponding 2,3-diaryl-4(1H)-quinolinones [].

Q4: What is the molecular formula and molecular weight of 4-methoxyquinoline?

A4: The molecular formula of 4-methoxyquinoline is C10H9NO, and its molecular weight is 159.19 g/mol.

Q5: What spectroscopic techniques are commonly employed for the structural characterization of 4-methoxyquinoline?

A7: Several spectroscopic methods can be used to characterize 4-methoxyquinoline. * 1H and 13C NMR spectroscopy are particularly useful for determining the structure and substitution pattern of the molecule []. * UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, while infrared (IR) spectroscopy can be used to identify functional groups, such as the C=N stretch of the quinoline ring and the C-O stretch of the methoxy group.

Q6: Do 4-alkoxyquinolines exhibit any specific structural features in the solid state?

A8: X-ray crystallographic studies have shown that 4-alkoxyquinolines, including 4-methoxyquinoline, 4-ethoxyquinoline, and 4-allyloxy-7-chloroquinoline, tend to form planar molecular structures. These planar molecules often engage in π-π stacking interactions in the crystal lattice, with neighboring quinoline rings stacking on top of each other [].

Q7: Does 4-methoxyquinoline possess any known biological activity?

A9: While 4-methoxyquinoline itself may not possess significant direct biological activity, it serves as a crucial building block for synthesizing various bioactive compounds. For example, it can be converted into 1-aryl-3-(4-methoxyquinolin-2-yl)ureas, which have demonstrated promising in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum [].

Q8: Are there any other potential applications of 4-methoxyquinoline and its derivatives?

A8: 4-Methoxyquinoline and its derivatives are versatile building blocks in organic synthesis. They have been explored for applications in various fields, including:

- Material Science: Telechelic 2-butene-1,4-diol oligomers, synthesized using a ruthenium catalyst bearing a 4-methoxyquinoline-2-carboxylate ligand, have potential applications as chain extenders and macromonomers in polymer chemistry [].

- Medicinal Chemistry: The synthesis of various 2-aryl-4-methoxyquinoline derivatives has been investigated due to their potential medicinal properties. These compounds may exhibit diverse biological activities, warranting further exploration [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。